molecular formula C20H20ClN3O3S2 B2385535 Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1217014-04-4

Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Numéro de catalogue: B2385535
Numéro CAS: 1217014-04-4
Poids moléculaire: 449.97
Clé InChI: LYMBPYPCQBGZQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzodioxole core linked to a piperazine-thiazole scaffold substituted with a thiophene moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Safety guidelines emphasize precautions such as avoiding heat and ignition sources, indicating reactivity typical of nitrogen-containing heterocycles .

Propriétés

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2.ClH/c24-20(14-3-4-16-17(10-14)26-13-25-16)23-7-5-22(6-8-23)11-19-21-15(12-28-19)18-2-1-9-27-18;/h1-4,9-10,12H,5-8,11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBPYPCQBGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitumor and anti-inflammatory activities, suggesting potential targets within these biological pathways.

Mode of Action

It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.

Biochemical Pathways

Given its potential antitumor and anti-inflammatory activities, it is likely that it affects pathways related to cell growth, proliferation, and inflammation.

Result of Action

It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that the compound may have a cytotoxic effect on certain types of cells.

Activité Biologique

Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a benzodioxole moiety, a piperazine ring, and a thiophen-thiazole unit, suggesting a multifaceted interaction profile with biological targets.

Molecular Characteristics

  • Molecular Formula : C20H20ClN3O3S2
  • Molecular Weight : 449.97 g/mol
  • CAS Number : 1217014-04-4
  • Purity : Typically around 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

These compounds exhibited greater potency than the standard drug doxorubicin in some cases. The anticancer mechanisms were investigated through various assays including:

  • EGFR Inhibition Assessment
  • Annexin V-FITC Apoptosis Assessment
  • Cell Cycle Analysis

The studies indicated that these compounds could induce apoptosis through mitochondrial pathways by affecting proteins such as Bax and Bcl-2 .

Anti-inflammatory Activity

Compounds similar to benzo[d][1,3]dioxole have also been reported to exhibit anti-inflammatory properties. For example, derivatives designed for COX-II inhibition showed promising results in preclinical models:

CompoundIC50 (µM)SelectivityReference
PYZ30.011High
PYZ40.200Moderate

These findings suggest that modifications to the benzo[d][1,3]dioxole framework can enhance its anti-inflammatory efficacy while minimizing side effects.

The biological activity of benzo[d][1,3]dioxole derivatives is primarily attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many compounds act as inhibitors for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with receptors such as EGFR can alter signaling pathways that promote cell proliferation.
  • Apoptotic Pathways : Inducing apoptosis through modulation of mitochondrial proteins is a significant mechanism for anticancer activity.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of benzo[d][1,3]dioxole derivatives:

Study Example: Synthesis and Evaluation of Thiourea Derivatives

In one study, researchers synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested their cytotoxicity across multiple cancer cell lines. The results indicated that several derivatives had IC50 values significantly lower than traditional chemotherapeutics while showing low toxicity to normal cells .

Study Example: COX-II Inhibitory Activity

Another investigation focused on the development of compounds targeting COX-II for anti-inflammatory applications. The study demonstrated that specific modifications to the benzo[d][1,3]dioxole structure could enhance selectivity and potency against COX-II compared to existing drugs like Celecoxib .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Key structural variations among similar compounds are summarized in Table 1.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Thiazole Substituent Piperazine-Linked Group Salt/Form Reference
Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone HCl Thiophen-2-yl Methanone-Benzodioxole Hydrochloride
Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone HCl 4-Methoxyphenyl Methanone-Benzodioxole Hydrochloride
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide 4-Phenyl, 4-(trifluoromethoxy)benzoyl Cyclopropanecarboxamide-Benzodioxole Free base
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide 4-Methylbenzoyl Cyclopropanecarboxamide-Benzodioxole Free base

Key Observations :

  • Thiazole Substituent : The target compound’s thiophen-2-yl group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl) or acyl (e.g., 4-methylbenzoyl) substituents. Thiophene may enhance electronic interactions in biological systems compared to bulkier aryl groups .
  • Linker Chemistry: The methanone-benzodioxole group in the target compound contrasts with cyclopropanecarboxamide linkers in analogs, which could influence binding affinity and metabolic stability .
  • Salt Form : Hydrochloride salts (target compound) improve aqueous solubility versus free-base analogs, critical for drug formulation .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure comprises three primary subunits:

  • Benzo[d]dioxol-5-ylmethanone (electron-rich aromatic core).
  • 4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine (heterocyclic side chain with sulfur and nitrogen functionalities).
  • Hydrochloride counterion (introduced during final salt formation).

Retrosynthetic disconnection reveals two plausible pathways (Figure 1):

  • Pathway A : Coupling of pre-formed 4-(thiophen-2-yl)thiazole-2-methylpiperazine with benzo[d]dioxole-5-carbonyl chloride.
  • Pathway B : Sequential assembly of thiazole and piperazine subunits on a benzo[d]dioxole scaffold.

Literature precedence favors Pathway A due to modularity and higher yields in analogous systems.

Stepwise Synthesis and Reaction Optimization

Synthesis of 4-(Thiophen-2-yl)thiazole-2-methylpiperazine

Thiazole Core Formation

The 4-(thiophen-2-yl)thiazole intermediate is synthesized via Hantzsch thiazole synthesis , employing thiophene-2-carboxamide and α-bromoketone derivatives.

Typical Procedure :

  • React thiophene-2-carboxamide (1.0 equiv) with 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 equiv) in ethanol at 78°C for 6 hours.
  • Quench with saturated NH$$4$$Cl (20 mL), extract with EtOAc (3 × 30 mL), dry over MgSO$$4$$, and concentrate.
  • Purify via silica chromatography (hexanes/EtOAc 4:1) to yield 4-(thiophen-2-yl)thiazole (Yield: 17–23%).

Optimization Insights :

  • Solvent Systems : DMF improves solubility but necessitates higher temperatures (ΔT = +20°C).
  • Catalysts : Addition of KI (10 mol%) enhances bromide displacement efficiency.
Piperazine Functionalization

The thiazole-methylpiperazine subunit is constructed through nucleophilic alkylation:

  • Treat 4-(thiophen-2-yl)thiazole with chloromethylpiperazine (1.5 equiv) in anhydrous THF.
  • Add K$$2$$CO$$3$$ (2.0 equiv) and reflux at 65°C for 12 hours.
  • Isolate via filtration and recrystallize from methanol/diethyl ether (Yield: 68%).

Coupling with Benzo[d]dioxole-5-carbonyl Chloride

Acylation Reaction

The final coupling employs Schotten-Baumann conditions:

  • Dissolve 4-(thiophen-2-yl)thiazole-2-methylpiperazine (1.0 equiv) in dichloromethane (DCM).
  • Add benzo[d]dioxole-5-carbonyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 4 hours, then wash with NaHCO$$_3$$ (5%) and brine.
  • Recover product via rotary evaporation (Yield: 82%).

Critical Parameters :

  • Temperature Control : Exothermic reaction requires strict maintenance below 10°C during acyl chloride addition.
  • Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
Hydrochloride Salt Formation

Treat the free base with HCl (1.0 M in Et$$_2$$O) in ethanol, precipitate with diethyl ether, and filter (Purity: >98% by HPLC).

Purification and Analytical Characterization

Chromatographic Purification

Silica Gel Chromatography :

Eluent System Composition R$$_f$$ Value
Hexanes/EtOAc 3:1 0.42
DCM/MeOH 9:1 0.67

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: MeCN/H$$_2$$O (0.1% TFA) gradient (30→70% over 15 min)
  • Retention Time: 8.9 min

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H)
  • δ 6.92 (s, 1H, benzodioxole-H)
  • δ 4.28 (s, 2H, CH$$_2$$-piperazine)
  • δ 3.55–3.62 (m, 8H, piperazine-H)

HRMS (ESI+) :

  • Calculated for C$${20}$$H$${20}$$ClN$$3$$O$$3$$S$$_2$$: 450.0642
  • Found: 450.0638 [M+H]$$^+$$

Challenges and Yield Optimization

Key Bottlenecks

  • Low Thiazole Formation Efficiency : Initial Hantzsch reactions yield <25% due to competing side reactions.
  • Piperazine Alkylation Selectivity : Over-alkylation produces bis-adducts unless stoichiometry is tightly controlled.

Mitigation Strategies

  • Microwave-Assisted Synthesis : Reduces thiazole reaction time from 6 hours to 45 minutes (Yield boost: +15%).
  • Phase-Transfer Catalysis : Employing TBAB (tetrabutylammonium bromide) enhances alkylation rates (Conversion: 92% vs. 68% baseline).

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key functional groups dictate its reactivity?

The compound’s synthesis typically involves sequential coupling of the benzo[d][1,3]dioxole core, thiophene-thiazole moiety, and piperazine ring. A validated method includes:

  • Step 1: Cyclization to form the benzo[d][1,3]dioxole core using reagents like POCl₃ or DCC .
  • Step 2: Coupling the thiophene-thiazole unit via Suzuki-Miyaura cross-coupling (Pd catalysts, e.g., Pd(PPh₃)₄) .
  • Step 3: Alkylation of the piperazine ring with the thiazole-methyl group under reflux in acetonitrile or DMF . Key reactive groups: The thiazole’s sulfur atom and piperazine’s secondary amines enable nucleophilic substitutions, while the dioxole ring is sensitive to oxidative conditions .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR: Look for peaks at δ 6.8–7.2 ppm (aromatic protons from dioxole and thiophene) and δ 3.5–4.0 ppm (piperazine and thiazole-methyl protons) .
  • HRMS: The molecular ion peak should match the exact mass (e.g., calculated for C₂₂H₂₂ClN₃O₃S₂: 492.08 g/mol) .
  • IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O-C (1250 cm⁻¹) in the dioxole ring .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Solubility: The hydrochloride salt is polar, requiring DMSO or methanol for dissolution .
  • Purification: Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

  • Reproducibility: Validate purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Assay standardization: Use established protocols (e.g., MTT assay for cytotoxicity, IC₅0 comparisons across multiple cell lines) .
  • Computational modeling: Perform molecular docking to predict target affinity (e.g., kinase or GPCR binding) and correlate with experimental IC₅0 values .

Q. What strategies can optimize reaction yields during the coupling of the thiophene-thiazole moiety to the piperazine ring?

  • Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
  • Temperature control: Maintain reflux at 80–90°C to prevent thiazole decomposition .
  • Stoichiometry: Use a 1.2:1 molar ratio of thiazole-methyl chloride to piperazine to minimize side products .

Q. How does the thiophene-thiazole substituent influence the compound’s pharmacokinetic properties?

  • Lipophilicity: The thiophene-thiazole group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Validate via shake-flask logP measurements .
  • Metabolic stability: Test hepatic microsome assays (e.g., human S9 fraction) to assess susceptibility to CYP450 oxidation .

Methodological Recommendations

  • Contradiction analysis: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm biological relevance .
  • Synthetic troubleshooting: Employ TLC monitoring at each step and isolate intermediates for spectroscopic validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.